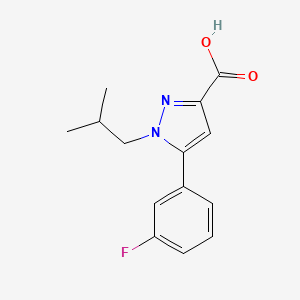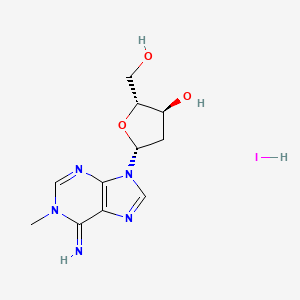
2'-Deoxy-1-methyl-adenosine Hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-1-methyl-adenosine Hydriodide is a nucleoside analog, specifically a derivative of adenosine. It is an intermediate in the synthesis of 2’-Deoxy-N-methyladenosine, which plays a role in catalytic activity and may promote proper folding of the A730 loop. The compound has a molecular formula of C11H15N5O3.HI and a molecular weight of 393.18.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-1-methyl-adenosine Hydriodide typically involves the methylation of 2’-deoxyadenosine. The reaction conditions often include the use of methyl iodide as the methylating agent and a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for 2’-Deoxy-1-methyl-adenosine Hydriodide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
2’-Deoxy-1-methyl-adenosine Hydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
科学的研究の応用
2’-Deoxy-1-methyl-adenosine Hydriodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in catalytic activity and proper folding of nucleic acid structures.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of nucleoside analogs for various industrial applications.
作用機序
The mechanism of action of 2’-Deoxy-1-methyl-adenosine Hydriodide involves its incorporation into nucleic acids, where it can affect the catalytic activity and folding of specific RNA structures. The compound targets the A730 loop, promoting proper folding and potentially enhancing catalytic efficiency.
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine: The parent compound from which 2’-Deoxy-1-methyl-adenosine Hydriodide is derived.
2’-Deoxy-N-methyladenosine: A closely related compound with similar catalytic properties.
1-Methyladenosine: Another methylated adenosine derivative with distinct properties.
Uniqueness
2’-Deoxy-1-methyl-adenosine Hydriodide is unique due to its specific methylation at the 1-position and the presence of the deoxy group at the 2’-position. These structural features confer unique catalytic properties and potential therapeutic applications .
特性
分子式 |
C11H16IN5O3 |
|---|---|
分子量 |
393.18 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol;hydroiodide |
InChI |
InChI=1S/C11H15N5O3.HI/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8;/h4-8,12,17-18H,2-3H2,1H3;1H/t6-,7+,8+;/m0./s1 |
InChIキー |
RHKCFOLTSDLJJR-HNPMAXIBSA-N |
異性体SMILES |
CN1C=NC2=C(C1=N)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O.I |
正規SMILES |
CN1C=NC2=C(C1=N)N=CN2C3CC(C(O3)CO)O.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


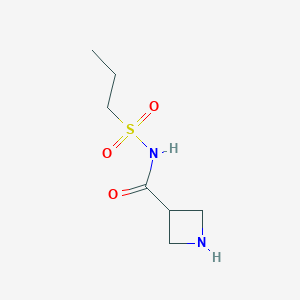
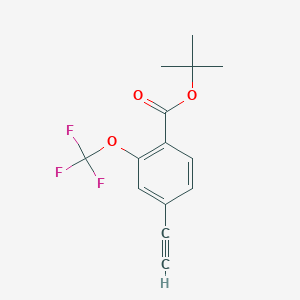

![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
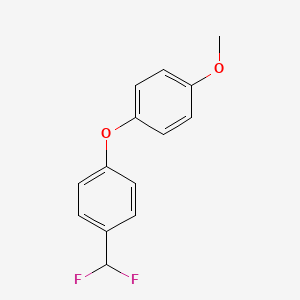


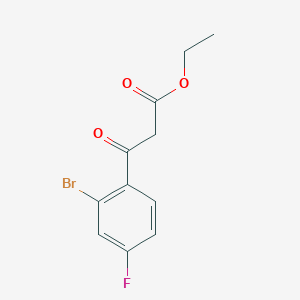



![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
